molecular formula C13H20BNO3 B590806 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1083168-87-9

2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B590806
M. Wt: 249.117
InChI Key: ZBAIVVLJZQNXNJ-UHFFFAOYSA-N
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Description

“2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C13H20BNO3 . It has a molecular weight of 249.12 g/mol . The compound is also known by other names such as “6-Methoxy-2-picoline-4-boronic acid pinacol ester” and "2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine" .


Molecular Structure Analysis

The InChI string for this compound is “InChI=1S/C13H20BNO3/c1-9-7-10(8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=NC(=C2)OC)C" . These strings provide a detailed representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 249.1536237 g/mol . The topological polar surface area is 40.6 Ų .

Scientific Research Applications

Synthesis and Crystal Structure

This compound and related derivatives serve as key intermediates in the synthesis of complex organic molecules. For instance, the synthesis and crystal structure analysis of compounds containing the dioxaborolan-2-yl moiety have been extensively studied. These compounds are synthesized through a multi-step substitution reaction, with their structures confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures are also optimized using density functional theory (DFT), revealing their physicochemical properties and providing insights into their potential applications in material science and molecular electronics (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Further investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds offer insights into their reactivity and interaction with other molecules. This is crucial for designing molecules with specific properties for use in catalysis, drug delivery, and the development of new materials (Huang et al., 2021).

Isotope-labeled Compounds Synthesis

The compound has been utilized in the synthesis of isotope-labeled compounds, such as [(13)CD3]-TAK-459, an HSP90 inhibitor. This process involves synthesizing the key intermediate from 2,6-dibromopyridine and stable isotope-labeled sodium methoxide. Such labeled compounds are essential for tracking the distribution and metabolism of drugs within biological systems, providing valuable information for drug development and pharmacokinetic studies (Plesescu et al., 2014).

Combinatorial Chemistry

It also finds application as a bifunctional building block in combinatorial chemistry, aiding in the synthesis of a wide array of compounds with potential pharmaceutical applications. The unique structural features of this compound, such as the dioxaborolane ring and its orientation, influence its chemical reactivity and stability, making it a versatile tool in organic synthesis (Sopková-de Oliveira Santos et al., 2003).

Kinetics and Mechanism of Electrophilic Substitution

The kinetics and mechanism of electrophilic substitution reactions involving pyridine derivatives have been explored, highlighting the compound's role in understanding the reactivity of heteroaromatic compounds. This research provides foundational knowledge for designing synthetic pathways and optimizing reaction conditions in organic chemistry (Katritzky et al., 1970).

properties

IUPAC Name

2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-7-10(8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAIVVLJZQNXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674932
Record name 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1083168-87-9
Record name 2-Methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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